molecular formula C9H14N4O4 B2540647 (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester CAS No. 381191-50-0

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester

Cat. No.: B2540647
CAS No.: 381191-50-0
M. Wt: 242.235
InChI Key: GRUKPNGAVYIEAX-UHFFFAOYSA-N
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Description

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxycarbonylmethyl group and an acetic acid ethyl ester moiety attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.

Preparation Methods

The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following steps:

Chemical Reactions Analysis

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Tetrazole derivatives are explored for their potential use as drug candidates due to their ability to interact with various biological targets.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)tetrazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUKPNGAVYIEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(N=N1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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